

The Genesis and Synthesis of Repaglinide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

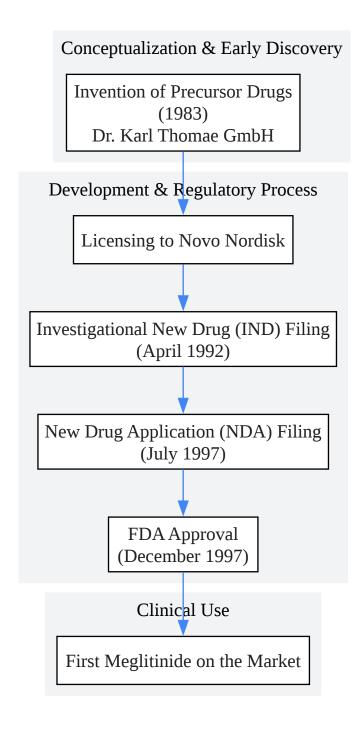
Introduction

Repaglinide, the first clinically approved meglitinide analogue, marked a significant advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action, characterized by a rapid onset and short duration of insulin secretion, offers a more physiological approach to controlling postprandial hyperglycemia. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of **Repaglinide**, intended for professionals in the field of drug development and research.

Discovery and Development: A Timeline

The journey of **Repaglinide** from a novel chemical entity to a therapeutic agent involved key milestones over several years. Precursor molecules were first synthesized in late 1983 by scientists at Dr. Karl Thomae GmbH in Germany.[1] The compound that would become **Repaglinide** was later licensed to Novo Nordisk. An Investigational New Drug (IND) application was filed with the U.S. Food and Drug Administration (FDA) in April 1992, followed by a New Drug Application (NDA) in July 1997.[1] **Repaglinide** received FDA approval in December 1997, making it the first of the meglitinide class of antidiabetic drugs.[1][2]





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Development timeline of **Repaglinide**.

Mechanism of Action: A Detailed Signaling Pathway

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β -cells.[1] Its mechanism is contingent on the presence of functioning β -cells.[3] **Repaglinide**

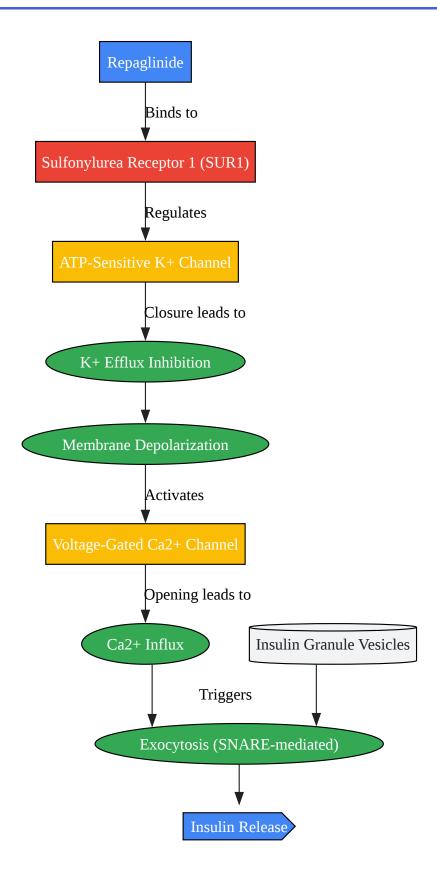






binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β -cell membrane.[4] This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, a process mediated by SNARE proteins.[4][5][6][7]





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Signaling pathway of **Repaglinide**-induced insulin secretion.



Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics and synthesis of **Repaglinide**.

Parameter	Value	Reference
Binding Affinity (Kd)		
to Kir6.2/SUR1	0.42 ± 0.03 nM	[8]
to SUR1 alone	59 ± 16 nM	[8]
IC50 Values		
for KATP channel inhibition (Kir6.2/SUR1)	21 nmol/L	[8]
In Vivo Efficacy (ED50)		
Intravenous (rat)	10.4 μg/kg	[8]
Oral (rat)	15.6 μg/kg	[8]

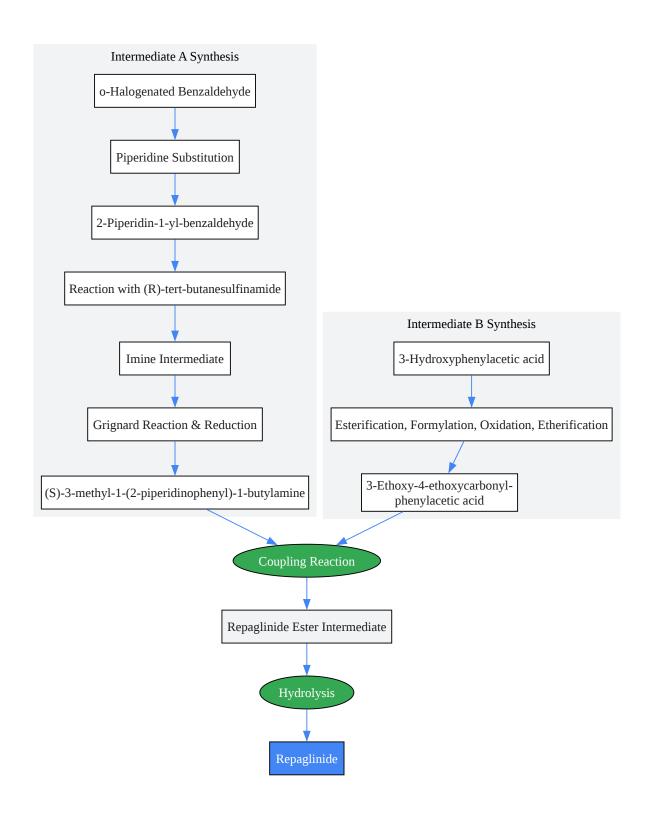
Synthetic Route	Key Reagents	Reported Yield	Patent/Reference
Route 1: Pivaloyl Chloride Coupling	Pivaloyl chloride, triethylamine	Intermediate: 73%, Final Product: 94%	US7148355B2[9]
Route 2: Thionyl Chloride Activation	Thionyl chloride	Overall: 80.9%	CN100445275C[10]

Chemical Synthesis of Repaglinide

The chemical synthesis of **Repaglinide** typically involves the coupling of two key intermediates: (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and a derivative of 3-ethoxy-4-carboxymethylbenzoic acid. Various synthetic strategies have been developed to improve yield, purity, and cost-effectiveness. Below are detailed protocols for two prominent synthetic routes.

Synthetic Workflow Overview





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General synthetic workflow for **Repaglinide**.



Experimental Protocols

Route 1: Synthesis via Pivaloyl Chloride Coupling (as described in US Patent 7,148,355 B2)[9]

- Preparation of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoate:
 - To a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol), add pivaloyl chloride (5.4 g, 45 mmol) at -5°C and stir for 1 hour.
 - Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) at a temperature below 10°C.
 - Raise the temperature of the reaction mixture to 30°C and stir overnight.
 - Wash the mixture with water and saturated sodium bicarbonate solution.
 - Distill off the toluene under reduced pressure to obtain the crude product.
 - Dissolve the crude product in toluene (35 ml), add hexane (200 ml), and cool the mixture to 0°C.
 - Filter the solid product and dry to yield 14.0 g of the title compound (Yield: 73%).
- Preparation of (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid (Repaglinide):
 - Stir a solution of ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoate (20 g, 41.6 mmol) in denatured spirit (200 ml) at 60-65°C.
 - Add 1N sodium hydroxide solution (62 ml).
 - After two hours of stirring at 60°C, cool the reaction mixture to 35°C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.
 - Stir the solution for 30 minutes at 35-40°C, then cool to 0°C and stir at 0 to 5°C for one hour to obtain a crystalline product.



- Separate the crystals by filtration and wash with water.
- Dry the product at 60-65°C under vacuum to get Repaglinide (17.8 g, Yield: 94%).

Route 2: Synthesis via Thionyl Chloride Activation (as described in Chinese Patent CN100445275C)[10]

- Acyl Chloride Formation:
 - Add 4-carboxymethyl-3-ethoxybenzoate to a suitable solvent (e.g., dichloromethane, toluene).
 - Add thionyl chloride to the mixture and stir to form the corresponding acyl chloride.
- · Condensation:
 - To the acyl chloride solution, add a base (e.g., triethylamine).
 - Add (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine and stir the reaction mixture. This
 condensation reaction yields the ester intermediate of Repaglinide.
- Hydrolysis:
 - Add the Repaglinide ester intermediate to a water-soluble solvent (e.g., ethanol).
 - Add a basic solution (e.g., potassium hydroxide solution) and heat the mixture to facilitate hydrolysis.
 - After the reaction is complete, cool the solution and adjust the pH to approximately 5.5 with an acid (e.g., hydrochloric acid) to precipitate Repaglinide.
 - Filter, wash with water, and dry the product. The reported overall yield for this two-step process is 80.9%.[10]

Conclusion

The discovery and development of **Repaglinide** represent a targeted approach to addressing the pathophysiology of type 2 diabetes. Its unique chemical structure and mechanism of action



provide a valuable therapeutic option for glycemic control. The synthetic routes to **Repaglinide** have evolved to optimize efficiency and yield, reflecting the ongoing innovation in pharmaceutical process chemistry. This guide has provided a comprehensive overview of the key technical aspects of **Repaglinide**'s discovery and synthesis, offering a valuable resource for researchers and professionals in the field.

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